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Compound of Interest

Compound Name:
N-(3,4,5-

Trimethoxyphenylethyl)aziridine

Cat. No.: B1212013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for N-(3,4,5-Trimethoxyphenylethyl)aziridine. Due to the

limited availability of published experimental spectra for this specific compound, this guide

furnishes a detailed prediction of its NMR characteristics based on data from structurally

analogous compounds. It also includes comprehensive experimental protocols for NMR data

acquisition and a logical workflow for the characterization process, serving as a valuable

resource for researchers synthesizing or working with this and related molecules.

Predicted and Comparative NMR Data
While specific experimental data for N-(3,4,5-Trimethoxyphenylethyl)aziridine is not readily

available in the searched literature, we can predict the chemical shifts by analyzing known data

for the N-phenylethyl group, the aziridine ring, and the 3,4,5-trimethoxyphenyl moiety.

Table 1: Predicted ¹H NMR Spectral Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Predicted
Integration

Notes

Aziridine CH₂ 1.3 - 1.8 m 4H

The protons on

the aziridine ring

are expected to

be in the

aliphatic region.

-CH₂-N 2.5 - 2.9 t 2H

The methylene

group attached

to the aziridine

nitrogen.

Ar-CH₂- 2.7 - 3.1 t 2H

The methylene

group attached

to the aromatic

ring.

OCH₃ (para) 3.80 - 3.85 s 3H

The methoxy

group at the para

position of the

aromatic ring.

OCH₃ (meta) 3.85 - 3.90 s 6H

The two

equivalent

methoxy groups

at the meta

positions.

Ar-H 6.3 - 6.5 s 2H

The two

equivalent

aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Aziridine CH₂ 25 - 35
The carbons of the aziridine

ring.

-CH₂-N 55 - 60

The methylene carbon

attached to the aziridine

nitrogen.

Ar-CH₂- 35 - 40
The methylene carbon

attached to the aromatic ring.

OCH₃ (para) 55 - 57 The para-methoxy carbon.

OCH₃ (meta) 60 - 62
The two equivalent meta-

methoxy carbons.

Ar-C (CH) 105 - 108
The two equivalent aromatic

carbons bearing protons.

Ar-C (quaternary) 135 - 138

The quaternary aromatic

carbon attached to the ethyl

group.

Ar-C (quaternary, OCH₃) 152 - 155

The three quaternary aromatic

carbons attached to the

methoxy groups.

Table 3: Comparative ¹H and ¹³C NMR Data of Structurally Related Compounds

For comparative purposes, the following table includes experimental NMR data for compounds

containing either an N-substituted aziridine ring or a 3,4,5-trimethoxyphenyl group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference

2-phenyl-1-

tosylaziridine

7.87 (d), 7.34-7.21

(m), 3.78 (dd), 2.98

(d), 2.43 (s), 2.39 (d)

144.7, 135.1, 135.0,

129.7, 128.6, 128.3,

128.0, 126.6, 41.1,

35.9, 21.7

[1]

(S)-2-Methoxymethyl-

1-[(R)-1-

phenylethyl]aziridine

7.41-7.15(m, 10H),

4.32(s, 2H), 3.42(d,

2H), 2.53(q, 1H),

1.82(d, 1H), 1.78-

1.68(m, 1H), 1.49(d,

1H), 1.44(d, 3H)

144.5, 138.3, 128.4,

128.2, 127.6, 127.4,

127.1, 126.9, 72.7,

72.3, 69.8, 37.8, 32.0,

23.1

[2]

3,4,5-

Trimethoxybenzyliden

e derivatives

Varied signals for the

aromatic and methoxy

groups are typically

observed in the

ranges predicted

above.

The aromatic carbons

and methoxy carbons

of the 3,4,5-

trimethoxyphenyl

group are consistently

found in the predicted

regions.

[3]

Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic

molecules like N-(3,4,5-Trimethoxyphenylethyl)aziridine is provided below.

1. Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for

similar compounds.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if

necessary.
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2. NMR Spectrometer Setup:

Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4][5][6]

The spectrometer should be properly tuned and shimmed for the specific sample and solvent

to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024-4096 scans are often required due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Temperature: 298 K (25 °C).

5. Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[4][6]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to

deduce the connectivity of the atoms.

NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of N-(3,4,5-
Trimethoxyphenylethyl)aziridine.
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Caption: Workflow for NMR characterization.
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This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR

characterization of N-(3,4,5-Trimethoxyphenylethyl)aziridine. By leveraging predicted data

and comparing it with known analogs, researchers can confidently identify and verify the

structure of this and related compounds. The detailed experimental protocols and logical

workflow further support the efficient and accurate acquisition and interpretation of NMR data in

a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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